(2,7-dimethyl-2H-indazol-5-yl)boronic acid
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Overview
Description
(2,7-dimethyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a 2,7-dimethyl-2H-indazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the transition metal-catalyzed reaction, such as palladium-catalyzed cross-coupling reactions . Another approach involves the reductive cyclization of appropriate precursors .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and mild reaction conditions . These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2,7-dimethyl-2H-indazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronates.
Substitution: Participation in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (2,7-dimethyl-2H-indazol-5-yl)boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions .
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors .
Medicine
In medicine, boronic acid derivatives are investigated for their therapeutic potential, including anticancer and antibacterial properties .
Industry
Industrially, boronic acids are used in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of (2,7-dimethyl-2H-indazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with active site residues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids such as (2-methyl-2H-indazol-5-yl)boronic acid and 7-methyl-1H-indazole-5-boronic acid .
Uniqueness
What sets (2,7-dimethyl-2H-indazol-5-yl)boronic acid apart is its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C9H11BN2O2 |
---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2,7-dimethylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-12(2)11-9(6)7/h3-5,13-14H,1-2H3 |
InChI Key |
PRDDJPKLVPKQSG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN(N=C2C(=C1)C)C)(O)O |
Origin of Product |
United States |
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